

Octadecaneuropeptide sequence and structure

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An In-depth Technical Guide to **Octadecaneuropeptide** (ODN): Sequence, Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecaneuropeptide (ODN) is an 18-amino acid neuropeptide that represents a significant area of interest in neuropharmacology and drug development. Derived from the precursor protein Diazepam-Binding Inhibitor (DBI), ODN is produced and released by astroglial cells within the central nervous system.[1][2] It exerts a range of potent biological effects, primarily centered on neuroprotection, cell differentiation, and metabolic regulation.[3][4] ODN's mechanisms of action are complex, involving interactions with both central-type benzodiazepine receptors and a specific G protein-coupled receptor (GPCR), which triggers multiple intracellular signaling cascades.[2][5] These pathways, including the PKA, PKC, and MAPK/ERK systems, mediate its anti-apoptotic, antioxidant, and neurotrophic properties.[3][4] This guide provides a comprehensive overview of ODN's molecular characteristics, its signaling pathways, quantitative physiological data, and the key experimental methodologies used to elucidate its function, serving as a critical resource for professionals in neuroscience and therapeutic development.

Core Sequence and Physicochemical Properties

Octadecaneuropeptide is a highly conserved peptide, underscoring its fundamental biological importance.[2] It is generated via the proteolytic cleavage of its 86-amino acid precursor, DBI. [1][5] The C-terminal octapeptide fragment of ODN (OP; ODN11-18) is recognized as the



shortest biologically active segment capable of mimicking many of the full peptide's effects.[3] [6][7]

The primary amino acid sequence and key physicochemical properties of ODN are summarized below.

Property	Value	Reference
Amino Acid Sequence	H-Gln-Ala-Thr-Val-Gly-Asp- Val-Asn-Thr-Asp-Arg-Pro-Gly- Leu-Leu-Asp-Leu-Lys-OH	[2][8][9]
Single-Letter Code	QATVGDVNTDRPGLLDLK	[8][9]
Molecular Formula	C81H138N24O29	[8][9]
Molecular Weight	1912.1 g/mol	[8][9]
Source	Rattus norvegicus	[8]
Theoretical pl	4.17	[8]
Precursor Protein	Diazepam-Binding Inhibitor (DBI) / Acyl-CoA-Binding Protein (ACBP)	[2][5]

Receptors and Intracellular Signaling Pathways

ODN mediates its diverse biological activities through a dual-receptor system, allowing for nuanced cellular modulation. It is known to be an endogenous ligand for central-type benzodiazepine receptors (CBR) associated with the GABA-A receptor complex and a specific, yet to be fully characterized, metabotropic G protein-coupled receptor (GPCR).[2][5][10] The majority of its neuroprotective and neurotrophic effects are attributed to the activation of this GPCR.[3][6]

Activation of the ODN-specific GPCR initiates a cascade of intracellular events through the stimulation of multiple second messenger systems:

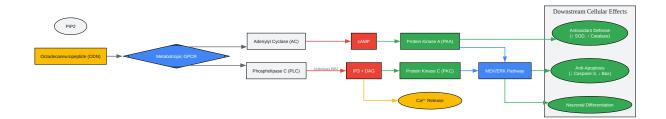
Adenylyl Cyclase (AC) - PKA Pathway: The GPCR is positively coupled to adenylyl cyclase,
 which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][10] Elevated cAMP levels



subsequently activate Protein Kinase A (PKA), a key mediator of the antioxidant effects of ODN.[1][10]

- Phospholipase C (PLC) PKC Pathway: The receptor also activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[2]
- MAPK/ERK Pathway: Both the PKA and PKC pathways can converge to activate the
 Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)
 pathway.[3][11] This pathway is crucial for mediating ODN's effects on cell survival,
 differentiation, and neuroprotection.[3][10]

These signaling cascades culminate in the inhibition of pro-apoptotic factors like Bax and caspase-3, and the stimulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby protecting cells from oxidative stress and apoptosis.[1][3][12]



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ODN Intracellular Signaling Pathways.



Physiological Effects and Quantitative Data

ODN has demonstrated significant therapeutic potential, particularly in models of neurodegenerative diseases and metabolic disorders. Its effects are observed at remarkably low concentrations.

Neuroprotective and Differentiating Effects

ODN provides robust protection to neurons and glial cells against various neurotoxic agents, including 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3][5][6] It also promotes neuronal differentiation, characterized by neurite outgrowth.[6][11]

Effect	Model System	Concentration / Dose	Outcome	Reference
Cytoprotection	Cultured astrocytes	10 ⁻¹⁴ M or 10 ⁻¹⁰ M	Counteracted 6- OHDA-induced ROS production.	[5]
Anti-apoptosis	6-OHDA-treated astrocytes	Subnanomolar	Reduced the number of apoptotic cells.	[12]
Neuronal Differentiation	N2a neuroblastoma cells	10 ⁻¹⁴ M (48h)	Induced significant neurite outgrowth.	[11]
In vivo Neuroprotection	MPTP mouse model of Parkinson's Disease	10 ng (intranasal, single dose)	Prevented neurotoxicity and caspase-3 expression in the striatum.	[13]

Anorexigenic (Appetite-Suppressing) Effects

Intracerebroventricular (i.c.v.) administration of ODN produces a potent and long-lasting reduction in food intake, leading to a significant decrease in body weight.[7][14] This effect is



not mediated by central-type benzodiazepine receptors and appears to be driven by the C-terminal octapeptide region of the molecule.[7]

Species	Administration	Dose / Infusion Rate	Outcome	Reference
Rat	i.c.v. injection	30 to 100 ng	Dose-dependent reduction of food intake over 12 hours.	[7][14]
Rat	i.c.v. continuous infusion	10 ng/hour for 15 days	Reduced food intake and caused a persistent reduction in body weight.	[7]
Mouse	i.c.v. injection	5 ng	Significantly reduced food intake after 18h of food deprivation.	[7]

Key Experimental Methodologies

The characterization of ODN's signaling pathways and functions relies on a combination of in vitro and in vivo experimental techniques. A common workflow involves using specific pharmacological inhibitors to dissect the contribution of individual signaling components.

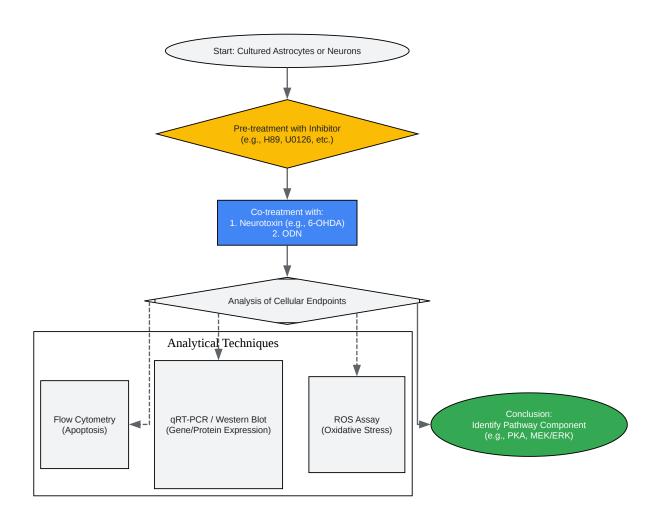
Experimental Protocols Overview

- Cell Culture and Toxin-Induced Injury Models:
 - Cell Lines: Primary cultured rat astrocytes or neuronal cell lines like N2a are commonly used.[5][10][11]



- Method: Cells are cultured under standard conditions and then exposed to a neurotoxic agent (e.g., 6-OHDA, H₂O₂) to induce oxidative stress and apoptosis. ODN is coadministered to assess its protective effects.[3][5]
- Pharmacological Inhibition of Signaling Pathways:
 - Method: To identify the pathways mediating ODN's effects, cells are pre-treated with specific inhibitors before ODN and toxin administration. The abrogation of ODN's protective effect by an inhibitor implicates that specific pathway.[3][10][11]
 - Key Inhibitors Used:
 - H89: PKA inhibitor.[3][10]
 - U73122: PLC inhibitor.[3][10]
 - Chelerythrine: PKC inhibitor.[3][10]
 - U0126: MEK (a kinase upstream of ERK) inhibitor.[3][10]
- Analysis of Cellular Outcomes:
 - Cell Viability and Apoptosis: Assessed using methods like MTT assay for viability and flow cytometry with Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[5][12]
 - Gene and Protein Expression: Techniques like real-time quantitative PCR (qRT-PCR) and Western blotting are used to measure changes in the expression of key proteins like caspase-3, Bax, SOD, and catalase.[12][15]
 - ROS Measurement: Intracellular Reactive Oxygen Species (ROS) levels are quantified using fluorescent probes.[5]





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Workflow for Elucidating ODN Signaling.

Conclusion



Octadecaneuropeptide (ODN) is a multifaceted gliopeptide with significant potential as a therapeutic agent for neurodegenerative diseases and metabolic conditions. Its ability to activate a complex network of intracellular signaling pathways—PKA, PKC, and MAPK/ERK—underpins its potent cytoprotective, anti-apoptotic, and antioxidant effects. The quantitative data clearly demonstrate its efficacy at very low, pharmacologically relevant concentrations. The established experimental workflows provide a solid foundation for further research into its mechanisms and for the development of stable, targeted ODN analogs. For professionals in drug discovery, ODN and its associated pathways represent a promising frontier for novel therapeutic interventions.

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